Quinapril Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDCOUMTGAAKG-IGKWTDBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858356 | |
| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-36-4 | |
| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of (2S,4S)-2-(4-Methyl-2,5-Dioxo-Oxazolidin-3-yl)-4-Phenylbutyric Acid
The synthesis of this compound begins with the esterification of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenylbutyric acid (Formula 4 in patent US20040192613A1). This step involves reacting the carboxylic acid with ethanol under acidic conditions:
Reaction Conditions
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, forming the ethyl ester. Excess ethanol ensures complete conversion, while toluene facilitates azeotropic removal of water to drive the equilibrium toward ester formation.
Coupling with (3S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Tert-Butyl Ester
In the patented process, this compound (Formula 4) is coupled with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (Formula 7) to form quinapril tert-butyl ester (Formula 8). Although this step primarily yields the tert-butyl ester, modifying the protecting group on the tetrahydroisoquinoline (THIQ) component could theoretically produce this compound directly.
Key Process Parameters
-
Coupling Agent: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The reaction mechanism involves activation of the carboxylic acid in Formula 4 to form an active ester, which subsequently reacts with the amine group of Formula 7. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.
Process Optimization and Yield Enhancement
Minimizing Diketopiperazine Formation
A major challenge in synthesizing quinapril derivatives is the intramolecular cyclization of intermediates to form diketopiperazines, which reduces yields by 20–40%. This side reaction is mitigated by:
Recrystallization and Purification
The final step involves recrystallizing this compound from polar aprotic solvents to achieve high purity:
Recrystallization Protocol
-
Dissolution: Heat acetonitrile to 75–82°C and dissolve crude this compound.
-
Crystallization: Cool the solution to 0–5°C to precipitate the product.
-
Drying: Remove residual solvents under vacuum (5 mmHg) at 50–55°C.
This method yields amorphous this compound with ≤0.25% residual acetone and ≥90% overall yield.
Comparative Analysis of Synthetic Methods
The esterification route outperforms alternative methods in yield and purity, largely due to optimized temperature control and solvent systems.
Industrial-Scale Production Considerations
Large-scale synthesis of this compound requires:
Chemical Reactions Analysis
Hydrolysis Reaction
Quinapril Ethyl Ester undergoes hydrolysis, which is a critical reaction for its activation. This reaction converts the ethyl ester into quinaprilat, the active form of the drug. The hydrolysis can be represented as follows:This reaction is facilitated by esterases in the body and occurs predominantly in the liver, leading to the release of quinaprilat which exerts its therapeutic effects .
Degradation Pathways
Under various stress conditions, this compound can degrade into several by-products. A forced degradation study indicated that quinapril is particularly sensitive to alkaline conditions, where it degrades rapidly, producing two significant by-products with retention times of 0.55 and 0.66 minutes during chromatographic analysis .
Degradation Products:
- Loss of the ethyl group resulting in quinaprilat.
- Formation of diketopiperazine derivatives through intramolecular cyclization.
Catalytic Hydrogenation
In synthetic pathways, this compound can also be involved in catalytic hydrogenation reactions. For example, quinapril benzyl ester can be converted to quinapril through hydrogenation using palladium on charcoal as a catalyst:This reaction typically occurs under controlled temperatures and pressures to optimize yield and minimize side reactions .
Stability Studies
Stability studies have shown that this compound exhibits varying degrees of stability under different pH conditions:
| Condition | Stability Observed |
|---|---|
| Alkaline | Rapid degradation |
| Neutral | Moderate stability |
| Acidic | High stability |
These findings indicate that this compound is more stable in acidic environments compared to alkaline ones, which is crucial for its formulation and storage .
Scientific Research Applications
Quinapril Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Quinapril Ethyl Ester is hydrolyzed in the body to produce Quinaprilat, which inhibits angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Benazepril
- Structural Features: Benazepril shares the ethyl ester prodrug design but incorporates a benzazepine bicyclic group in the P2' position instead of quinapril’s tetrahydroisoquinoline ring .
- Pharmacokinetics : Like quinapril, benazepril is hydrolyzed to its active form (benazeprilat). Both exhibit high C-domain selectivity due to hydrophobic interactions between their P2' groups and the ACE S2' subsite .
- Clinical Use : Used for hypertension, diabetic kidney disease, and heart failure. Side effects (e.g., cough, dizziness) are consistent with ACE inhibitors .
Cilazapril
- Structural Features: Contains a pyridazinodiazepine bicyclic group in the P2' position, differing from quinapril’s isoquinoline structure .
- Pharmacokinetics : Converts to cilazaprilat, with similar C-domain selectivity due to steric and hydrophobic interactions. Its elimination half-life (~30–50 hours) is longer than quinaprilat’s (~3 hours) .
- Clinical Use : Primarily for hypertension, with a side effect profile overlapping other ACE inhibitors .
Enalapril Ethyl Ester
- Structural Features : Enalapril’s ethyl ester prodrug (C${22}$H${32}$N${2}$O${5}$) lacks a bicyclic P2' group, instead featuring a pyrrolidine ring .
- Pharmacokinetics : Hydrolyzed to enalaprilat, which has lower lipophilicity than quinaprilat due to fewer aromatic groups. This may reduce tissue penetration compared to quinapril .
Ramipril and Perindopril
- Structural Features : Both contain aromatic rings in the P2' group, enhancing lipophilicity. Ramipril uses a bicyclic indoline structure, while perindopril has a spiro-indoline moiety .
- Pharmacokinetics : Ramiprilat and perindoprilat exhibit prolonged half-lives (~13–17 hours) compared to quinaprilat. Their higher lipophilicity may improve tissue ACE inhibition .
- Clinical Use : Ramipril is preferred for post-myocardial infarction, while perindopril is used in stable coronary artery disease .
Key Comparative Data
| Parameter | Quinapril | Benazepril | Cilazapril | Enalapril | Ramipril |
|---|---|---|---|---|---|
| Molecular Formula | C${25}$H${30}$N${2}$O${5}$·HCl | C${24}$H${28}$N${2}$O${5}$ | C${21}$H${31}$N${3}$O${5}$ | C${22}$H${32}$N${2}$O${5}$ | C${23}$H${32}$N${2}$O${5}$ |
| Active Metabolite | Quinaprilat | Benazeprilat | Cilazaprilat | Enalaprilat | Ramiprilat |
| Prodrug Activation | Esterase hydrolysis | Esterase hydrolysis | Esterase hydrolysis | Esterase hydrolysis | Esterase hydrolysis |
| C-Domain Selectivity | High | High | High | Moderate | High |
| Half-Life (Active) | ~3 hours | ~10–11 hours | ~30–50 hours | ~11 hours | ~13–17 hours |
| Lipophilicity | Moderate (logP ~1.8) | High (logP ~2.1) | Moderate (logP ~1.7) | Low (logP ~0.9) | High (logP ~2.4) |
Mechanistic and Pharmacodynamic Insights
- Domain Selectivity: Quinapril’s C-domain selectivity arises from hydrophobic interactions between its tetrahydroisoquinoline P2' group and the ACE S2' subsite . Benazepril and cilazapril achieve similar selectivity via their bicyclic P2' groups .
- Prodrug Efficiency : Ethyl esters in all compounds balance water/lipid solubility, optimizing GI absorption. Quinapril’s ester group increases bioavailability by ~60% compared to quinaprilat’s <5% .
Biological Activity
Quinapril ethyl ester is a prodrug that is converted to quinaprilat, an active angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in the treatment of hypertension and heart failure. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, efficacy in clinical settings, and adverse effects.
Quinaprilat, the active metabolite of quinapril, inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:
- Decreased levels of angiotensin II , resulting in vasodilation and reduced blood pressure.
- Increased bradykinin levels , which contributes to vasodilation and has beneficial effects on heart function .
Pharmacokinetics
The pharmacokinetic profile of quinapril includes:
- Absorption : Quinapril exhibits 50-80% bioavailability, with peak plasma concentrations occurring within 1 hour post-administration. Absorption can be reduced by 25-30% when taken with high-fat meals .
- Metabolism : Quinapril is rapidly deesterified to quinaprilat, which is responsible for its therapeutic effects. The elimination half-life of quinaprilat is approximately 2.3 hours .
- Distribution : Quinaprilat has a volume of distribution of about 13.9 L and is 97% protein-bound in plasma .
- Elimination : Up to 96% of quinaprilat is eliminated via urine, highlighting its renal clearance pathway .
Hypertension Management
Quinapril has been shown to effectively lower blood pressure in various populations:
- A study involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups .
- Long-term studies indicated that patients maintained stable blood pressure control over extended periods with minimal adverse effects .
Heart Failure Treatment
Quinapril's role in managing congestive heart failure (CHF) has been established through multiple studies:
- In a double-blind trial involving patients with moderate CHF, those treated with quinapril showed improved exercise tolerance and quality of life compared to those receiving placebo .
- Withdrawal from quinapril was associated with a gradual decline in heart function, underscoring its importance in maintaining clinical stability in CHF patients .
Adverse Effects
While generally well-tolerated, quinapril can cause several adverse reactions:
- Common side effects include headache (6.7%) and dizziness (4.8%). Serious reactions such as angioedema are rare but can occur .
- A comprehensive review of clinical trials indicated that serious adverse events were noted in less than 0.2% of patients treated with quinapril .
Case Studies
Case Study 1: Efficacy in Elderly Patients
A study focused on elderly patients with hypertension revealed that quinapril effectively managed blood pressure without significant renal impairment, demonstrating its safety profile in this demographic .
Case Study 2: Impact on Quality of Life
In a cohort study assessing quality of life metrics among CHF patients, those on long-term quinapril therapy reported significant improvements in symptoms such as dyspnea and fatigue, correlating with enhanced functional capacity as measured by the New York Heart Association classification .
Summary Table of Key Findings
| Parameter | This compound |
|---|---|
| Bioavailability | 50-80% |
| Peak Plasma Concentration | ~1 hour |
| Active Metabolite | Quinaprilat |
| Elimination Half-Life | ~2.3 hours |
| Common Side Effects | Headache, dizziness |
| Serious Adverse Reactions | Rare (e.g., angioedema) |
| Efficacy | Significant BP reduction; improved heart function |
Q & A
Q. What are the key considerations in designing a reproducible synthesis protocol for Quinapril Ethyl Ester?
- Methodological Answer : Reproducible synthesis requires attention to reaction conditions (e.g., temperature, flow rates) and impurity control. For example, continuous flow systems can optimize amide bond formation by using static mixers to improve yield (86% in 175 minutes) and avoid diketopiperazine (DKP) impurities by maintaining temperatures below 50°C . Additionally, esterification strategies (e.g., CDI activation) enhance reaction efficiency compared to traditional acid chloride methods . Researchers should validate purity via HPLC or LC-MS, referencing standards like Quinapril Related Compound A .
Q. How does the ester functional group in this compound influence its pharmacokinetic properties compared to its active metabolite, Quinaprilat?
- Methodological Answer : The ethyl ester acts as a prodrug, improving lipid solubility for gastrointestinal (GI) absorption. Esterases hydrolyze the ester to release Quinaprilat, which contains two carboxylic acids for enhanced water solubility but reduced membrane permeability. Researchers should compare partition coefficients (logP) and dissolution rates under simulated GI conditions. Stability studies (pH 2–12) can quantify hydrolysis kinetics, while LC-MS tracks metabolite formation .
Q. What analytical techniques are most effective for characterizing this compound and its degradation products?
- Methodological Answer : Use hyphenated techniques like HPLC-UV/ESI-MS for identity confirmation and impurity profiling. For example, weak anion exchange columns (e.g., Proteomix® WAX-NP10) separate charged degradation products, while NMR (¹H/¹³C) validates structural integrity . Accelerated stability studies (40°C/75% RH) coupled with mass balance analyses help identify major degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic routes?
- Methodological Answer : Systematic comparison of reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) is critical. For instance, central composite designs (Table 1, ) can isolate variables affecting yield, such as mixing efficiency or temperature gradients in flow reactors . Statistical tools (ANOVA, RSM) quantify interactions between factors, while reproducibility checks across labs minimize protocol bias .
Q. What advanced strategies mitigate the formation of Related Compound A during this compound synthesis?
- Methodological Answer : Impurity control requires real-time monitoring via PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Adjusting reaction stoichiometry (e.g., limiting α-(2-phenylethyl) side-chain precursors) and post-synthesis purification (e.g., preparative HPLC with ion-pair reagents) reduce Related Compound A levels. Structural elucidation via HRMS and X-ray crystallography confirms impurity identity .
Q. How can in silico models predict the hydrolysis kinetics of this compound under varying physiological conditions?
- Methodological Answer : Molecular dynamics simulations and QSAR models correlate ester bond stability with pH, enzyme concentrations, and membrane permeability. For example, docking studies with esterase enzymes (e.g., carboxylesterase 1) identify steric or electronic factors affecting hydrolysis rates. Experimental validation using biorelevant media (e.g., FaSSGF/FeSSIF) ensures clinical relevance .
Methodological Considerations Table
Ethical and Reproducibility Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
